5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of benzopyranopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine, which includes a methoxy group and a methylsulfanyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-amino-4-methoxybenzopyran with a suitable thiol compound in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted benzopyranopyrimidines with various functional groups
Scientific Research Applications
5-Methoxy-2-(methylsulfanyl)-5H-1
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5H-1benzopyrano[4,3-d]pyrimidine
- 5-Methylsulfanyl-2H-1benzopyrano[4,3-d]pyrimidine
- 5-Methoxy-2H-1benzopyrano[4,3-d]pyrimidine
Uniqueness
5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
677032-53-0 |
---|---|
Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
5-methoxy-2-methylsulfanyl-5H-chromeno[4,3-d]pyrimidine |
InChI |
InChI=1S/C13H12N2O2S/c1-16-12-9-7-14-13(18-2)15-11(9)8-5-3-4-6-10(8)17-12/h3-7,12H,1-2H3 |
InChI Key |
OWNLDKPYFBQRTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=CN=C(N=C2C3=CC=CC=C3O1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.